molecular formula C13H9NO4 B6388792 2-(3-Carboxyphenyl)pyridine-4-carboxylic acid CAS No. 1261976-81-1

2-(3-Carboxyphenyl)pyridine-4-carboxylic acid

Cat. No.: B6388792
CAS No.: 1261976-81-1
M. Wt: 243.21 g/mol
InChI Key: RISCPDDYTFEZGF-UHFFFAOYSA-N
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Description

2-(3-Carboxyphenyl)pyridine-4-carboxylic acid is a dicarboxylic acid derivative featuring pyridine and benzene rings, designed for research and development applications. This compound is part of the carboxylic acid family, a class known for its high solubility in polar solvents and significant role in organic synthesis, nanotechnology, and polymer science . The molecule contains multiple coordination sites, making it a potential building block for constructing metal-organic frameworks (MOFs) and coordination polymers, similar to its structural relative, isonicotinic acid (pyridine-4-carboxylic acid) . In pharmaceutical research, pyridine-carboxylic acid isomers are prominent scaffolds in medicinal chemistry, often serving as key precursors in developing enzyme inhibitors and bioactive molecules . As a dicarboxylic acid, it can undergo various reactions, such as esterification and amidation, to create novel small molecules or modify macromolecules and polymers . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the specific product certificate of analysis for detailed quality control data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-carboxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-12(16)9-3-1-2-8(6-9)11-7-10(13(17)18)4-5-14-11/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISCPDDYTFEZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687436
Record name 2-(3-Carboxyphenyl)pyridine-4-carboxylic acid
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Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-81-1
Record name 2-(3-Carboxyphenyl)-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261976-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Carboxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 3 Carboxyphenyl Pyridine 4 Carboxylic Acid and Its Precursors

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2-(3-Carboxyphenyl)pyridine-4-carboxylic acid identifies the most logical bond cleavages to simplify the molecule into readily available starting materials. The primary disconnection is the carbon-carbon bond between the pyridine (B92270) and phenyl rings. This suggests a cross-coupling reaction as the key forward synthetic step. A secondary disconnection involves the carboxylic acid groups, which can be traced back to more robust precursor functionalities, such as methyl groups, that are amenable to oxidation late in the synthesis.

This leads to two key precursors: a substituted pyridine and a substituted benzene (B151609) derivative. For instance, a plausible retrosynthesis would involve disconnecting the target molecule into 2-halo-4-methylpyridine and 3-methylphenylboronic acid (or their esterified analogues), which can be coupled to form the biaryl skeleton. Subsequent oxidation of the two methyl groups would then yield the final di-acid product.

Classical Organic Synthesis Approaches

Classical methods provide robust and well-established routes to the target molecule's core structure and functional groups.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming the C(sp²)–C(sp²) bond between the pyridine and phenyl rings. nih.govyoutube.com This strategy typically involves the palladium-catalyzed reaction of a pyridine-containing organoboron reagent with an aryl halide, or vice versa. youtube.comresearchgate.net

A practical approach for synthesizing a key precursor, such as 2-(3-methylphenyl)-4-methylpyridine, would involve the coupling of 2-chloro-4-methylpyridine (B103993) with 3-methylphenylboronic acid. This reaction is generally carried out in the presence of a palladium catalyst and a base. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields. Dichlorobis(triphenylphosphine)palladium(II) or Tetrakis(triphenylphosphine)palladium(0) are common catalysts for such transformations. mdpi.com

Table 1: Representative Conditions for Suzuki Cross-Coupling

Pyridine SubstrateBoronic Acid/EsterCatalystBaseSolventTypical Yield
2-Chloro-4-methylpyridine3-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O75-90%
2-Bromopyridine-4-carboxylic acid ester(3-Methoxycarbonylphenyl)boronic acidPd(dppf)Cl₂Na₂CO₃Toluene/EtOH/H₂O80-95%

Once the biaryl precursor containing methyl groups at the desired positions is synthesized (e.g., 2-(3-methylphenyl)-4-methylpyridine), the next critical step is the oxidation of these methyl groups to carboxylic acids. The methyl group on the pyridine ring and the methyl group on the phenyl ring can be oxidized simultaneously or sequentially.

Strong oxidizing agents are typically required for this transformation. Common reagents include potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidic workup, or hot nitric acid (HNO₃). The reaction conditions must be carefully controlled to prevent over-oxidation or degradation of the heterocyclic core.

Table 2: Typical Oxidation Reactions for Precursor Conversion

Starting MaterialOxidizing AgentConditionsProductTypical Yield
2-(3-Methylphenyl)-4-methylpyridineKMnO₄Aqueous NaOH, heat, then HClThis compound60-75%
2-(3-Methylphenyl)-4-methylpyridineHNO₃Heat under pressureThis compound55-70%

Multi-component reactions (MCRs) offer an efficient alternative for constructing the substituted pyridine core in a single step from simple, acyclic precursors. nih.gov These reactions, such as the Hantzsch pyridine synthesis or variations thereof, combine three or more reactants to rapidly build molecular complexity. nih.govresearchgate.net

For a structure like this compound, a hypothetical MCR could involve the condensation of an enamine, a 1,3-dicarbonyl compound, and an aldehyde, with a nitrogen source like ammonium (B1175870) acetate. researchgate.netnih.gov While directly forming the final product via an MCR is challenging due to the sensitive carboxylic acid groups, a precursor could be assembled this way, followed by functional group transformations. For example, a reaction between an appropriate β-ketoester, an aldehyde bearing a protected carboxyl group, and an enamine could form the substituted dihydropyridine (B1217469) ring, which is then oxidized to the pyridine. chim.it

Advanced Catalytic Synthetic Routes

Modern synthetic chemistry offers advanced catalytic methods that can potentially streamline the synthesis, often with higher efficiency and atom economy.

C–H activation represents a cutting-edge strategy for forming carbon-carbon or carbon-heteroatom bonds by directly functionalizing an otherwise unreactive C–H bond. researchgate.net While the direct C(sp²)-H functionalization of pyridine rings is more established, methodologies targeting C(sp³)–H bonds on alkyl side chains are emerging. beilstein-journals.orgnih.gov

In the context of synthesizing this compound, an advanced route could envision the direct, late-stage functionalization of a C(sp³)–H bond of a methyl group on a pre-formed pyridine scaffold. For instance, an iron-catalyzed relay C–H functionalization protocol could enable the de novo synthesis of a wide range of pyridines. acs.org Although direct carboxylation via C(sp³)–H activation is still a developing field, a related strategy might involve an initial hydroxylation or halogenation of the methyl group via a radical mechanism, followed by oxidation to the carboxylic acid. These methods, while not yet standard for this specific target, represent a frontier in synthetic chemistry that could offer more direct and efficient routes in the future. rsc.org

Palladium-Catalyzed Carbonylation Approaches

Palladium-catalyzed carbonylation represents a powerful method for the direct introduction of carboxylic acid groups onto aromatic rings. While a direct dicarbonylation of a pre-formed 2-phenylpyridine (B120327) core is challenging, a more feasible approach involves the carbonylation of halogenated precursors. A plausible synthetic route could commence with a Suzuki-Miyaura cross-coupling reaction between a dihalopyridine and a monohalophenylboronic acid derivative. For instance, coupling 2,4-dichloropyridine (B17371) with 3-bromophenylboronic acid would yield 2-(3-bromophenyl)-4-chloropyridine. Subsequent palladium-catalyzed carbonylation of the dihalogenated intermediate would then furnish the desired dicarboxylic acid.

The carbonylation reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine (B1218219) ligand, a base, and a carbon monoxide source. The reaction conditions, including solvent, temperature, and pressure of CO, are critical and need to be optimized for achieving high yields.

An alternative strategy involves a decarbonylative Suzuki cross-coupling. This approach could utilize a pre-existing pyridine carboxylic acid. For example, a 4-halopyridine-2-carboxylic acid could be coupled with 3-carboxyphenylboronic acid. nih.gov Such decarbonylative couplings have been shown to be effective for the synthesis of various heterobiaryls. nih.gov

Table 1: Hypothetical Palladium-Catalyzed Carbonylation Approach

StepReactant 1Reactant 2Catalyst/ReagentsProduct
12,4-Dichloropyridine3-Bromophenylboronic acidPd(PPh₃)₄, Base2-(3-Bromophenyl)-4-chloropyridine
22-(3-Bromophenyl)-4-chloropyridineCarbon MonoxidePd(OAc)₂, Ligand, BaseThis compound

This table presents a conceptual synthetic pathway based on established palladium-catalyzed reactions.

Hydrothermal Synthesis Conditions for Ligand Formation

Hydrothermal synthesis is a prevalent technique for the preparation of coordination polymers and metal-organic frameworks (MOFs), where organic ligands like this compound are used as building blocks. rsc.orgwikipedia.orgrsc.orgresearchgate.net While not a method for the de novo synthesis of the ligand itself, the conditions of hydrothermal reactions can sometimes lead to in situ modifications of the ligand.

In the context of MOF synthesis, this compound would be dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like DMF or ethanol, along with a metal salt. The mixture is then sealed in a Teflon-lined autoclave and heated to temperatures typically ranging from 100 to 200 °C for a period of several hours to days. Under these conditions, the ligand coordinates to the metal centers, leading to the self-assembly of the crystalline MOF structure. The specific coordination mode of the ligand and the resulting framework architecture are influenced by factors such as the metal ion, the pH of the solution, the reaction temperature, and the presence of other coordinating or templating agents.

Table 2: Typical Conditions for Hydrothermal Synthesis of MOFs with Carboxylate Ligands

ParameterTypical Range/Value
Temperature100 - 200 °C
Reaction Time24 - 72 hours
Solvent SystemWater/DMF, Water/Ethanol
pH3 - 7
PrecursorsMetal Salt, Carboxylic Acid Ligand

Stereoselective Synthesis and Chiral Control in Analogs

The 2-phenylpyridine scaffold of this compound is a biaryl system. When appropriate ortho-substituents are present on one or both aromatic rings, rotation around the C-C single bond connecting the rings can be restricted, leading to a form of stereoisomerism known as atropisomerism. yau-awards.comresearchgate.netnih.govnih.gov While the parent compound does not possess ortho-substituents that would lead to stable atropisomers at room temperature, its analogs with bulky groups adjacent to the biaryl linkage could be chiral.

The stereoselective synthesis of such chiral biaryl analogs can be achieved through asymmetric cross-coupling reactions. Chiral ligands are employed to control the stereochemical outcome of the C-C bond formation. For instance, an asymmetric Suzuki-Miyaura coupling using a palladium catalyst coordinated to a chiral phosphine ligand can induce enantioselectivity in the formation of the biaryl product. The choice of chiral ligand, reaction conditions, and the nature of the substrates are crucial for achieving high enantiomeric excess. Both central-to-axial chirality transfer and dynamic kinetic resolution are strategies that have been successfully employed in the synthesis of atropisomeric biaryls. nih.govnih.gov

Table 3: Strategies for Stereoselective Synthesis of Biaryl Atropisomers

StrategyDescriptionKey Components
Asymmetric Suzuki-Miyaura CouplingEnantioselective C-C bond formation.Chiral Phosphine Ligand, Palladium Catalyst
Central-to-Axial Chirality TransferConversion of a pre-existing stereocenter to axial chirality.Chiral Precursor, Oxidation/Aromatization Step
Dynamic Kinetic ResolutionResolution of a racemic mixture of rapidly interconverting atropisomers.Chiral Catalyst, Asymmetric Transformation

Efficient Synthesis Procedures and Optimization Studies

The efficiency of the synthesis of this compound largely depends on the optimization of the key C-C bond-forming step, which is typically a Suzuki-Miyaura cross-coupling reaction. nih.govacs.orgresearchgate.netacs.orgmdpi.com Optimization studies for such reactions focus on several key parameters to maximize yield and minimize reaction times and catalyst loading.

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is critical. A wide variety of phosphine-based ligands, such as PPh₃, Buchwald-type biaryl phosphines, or N-heterocyclic carbenes (NHCs), can be screened to identify the most effective one for a specific substrate combination. researchgate.net

Base and Solvent: The base plays a crucial role in the transmetalation step of the catalytic cycle. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of solvent (e.g., dioxane, toluene, DMF) can significantly influence the solubility of the reactants and the stability of the catalytic species.

Reaction Temperature and Time: These parameters are optimized to ensure complete conversion without promoting side reactions or catalyst decomposition.

Catalyst Loading: Minimizing the amount of the expensive palladium catalyst is a key goal in process optimization. Studies often aim to achieve high turnover numbers (TON) and turnover frequencies (TOF). nih.govacs.org

Table 4: Key Parameters for Optimization of Suzuki-Miyaura Cross-Coupling

ParameterVariables to ConsiderDesired Outcome
Palladium PrecursorPd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂High activity and stability
LigandPPh₃, Biarylphosphines, NHCsHigh yield, selectivity
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Efficient transmetalation
SolventDioxane, Toluene, DMF, WaterGood solubility, catalyst stability
Temperature60 - 120 °CComplete reaction, minimal side products
Catalyst Loading0.01 - 5 mol%High TON and TOF

By systematically optimizing these parameters, an efficient and robust procedure for the synthesis of the 2-phenylpyridine core can be developed, which can then be carried forward to the final dicarboxylic acid product.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 3 Carboxyphenyl Pyridine 4 Carboxylic Acid

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Such studies provide invaluable insights into molecular conformation, tautomeric states, and the nature of intermolecular interactions that govern the crystal packing.

Molecular Conformation and Tautomeric Forms

There is no published single-crystal X-ray diffraction data for 2-(3-Carboxyphenyl)pyridine-4-carboxylic acid. Consequently, its specific molecular conformation, including the dihedral angles between the pyridine (B92270) and phenyl rings, and the orientation of the two carboxylic acid groups, has not been experimentally determined. Furthermore, while pyridine-carboxylic acids can exhibit zwitterionic or other tautomeric forms, the preferred form for this compound in the solid state remains uncharacterized.

Intermolecular Interactions: Hydrogen Bonding and π-Stacking

Analysis of related structures, such as co-crystals of pyridine derivatives with dicarboxylic acids, shows the prevalence of hydrogen bonding and π-stacking interactions in building supramolecular architectures. mdpi.com Carboxylic acid groups are strong hydrogen bond donors and acceptors, often forming dimers or chains. The pyridine nitrogen also acts as a hydrogen bond acceptor. However, without a determined crystal structure for this compound, the specific hydrogen bonding motifs (e.g., O-H···O, O-H···N) and any π-stacking interactions between the aromatic rings cannot be described.

Crystallographic Parameters and Unit Cell Analysis

Detailed crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ), space group, and other refinement data, are not available for this compound. This fundamental information, which is a direct output of single-crystal X-ray diffraction experiments, is essential for identifying and characterizing the crystalline form of the compound.

Solution and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in both solution and the solid state. It provides information on the chemical environment of magnetically active nuclei.

Deuterium (B1214612) Labeling and Hydrogen/Deuterium Exchange Studies

No specific studies employing deuterium labeling or H/D exchange for this compound have been reported. Such experiments are generally used to assign signals of labile protons, like those in carboxylic acid groups, which would be expected to exchange with deuterium when D₂O is added, leading to the disappearance of their signals in the ¹H NMR spectrum. pressbooks.publibretexts.org These studies can also provide insights into reaction mechanisms and molecular dynamics. nih.gov

Elucidation of Molecular Connectivity and Dynamics

A detailed analysis of the ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants, has not been published for this compound. While general spectral regions for protons and carbons in carboxylic acids and pyridine rings are known, specific assignments and conformational information derived from techniques like COSY or NOE are absent in the literature for this compound. pressbooks.pub Consequently, its molecular connectivity and dynamic behavior in solution remain experimentally unconfirmed.

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation corresponding to changes in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in polarizability. Together, they provide a detailed vibrational fingerprint of the compound.

The vibrational spectrum of this compound is complex, featuring contributions from the pyridine ring, the phenyl ring, and two carboxylic acid functional groups. The assignment of specific vibrational modes to observed spectral bands is typically supported by computational methods, such as Density Functional Theory (DFT) calculations. nih.govresearchgate.net Although a complete experimental spectrum for this specific molecule is not widely published, assignments can be reliably predicted based on characteristic group frequencies and studies of analogous compounds like pyridine dicarboxylic acids and other aromatic carboxylic acids. researchgate.netelixirpublishers.com

Key vibrational modes expected for this molecule include:

O–H Stretching: The carboxylic acid groups give rise to a very strong and characteristically broad absorption band in the IR spectrum, typically in the 3300-2500 cm⁻¹ region, due to hydrogen bonding. libretexts.org

C–H Stretching: Aromatic C-H stretching vibrations from both the pyridine and phenyl rings are expected to appear in the 3100-3000 cm⁻¹ range. vscht.cz

C=O Stretching: The carbonyl stretch of the carboxylic acid groups is a very strong and sharp band in the IR spectrum, typically found between 1760 and 1690 cm⁻¹. The exact position can be influenced by hydrogen bonding, which often shifts the band to a lower wavenumber. libretexts.org

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon bonds in the aromatic rings and the carbon-nitrogen bond in the pyridine ring produce a series of bands in the 1600-1400 cm⁻¹ region. elixirpublishers.comvscht.cz The pyridine ring C=N stretching vibration, in particular, is expected between 1600-1500 cm⁻¹. elixirpublishers.com

O–H Bending: In-plane and out-of-plane bending vibrations of the O-H group are also characteristic of carboxylic acids, appearing in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions, respectively. libretexts.org

C–O Stretching: The C–O stretching vibration of the carboxylic acid, coupled with O-H bending, is found in the 1320-1210 cm⁻¹ range. libretexts.org

A summary of these expected vibrational frequencies is presented in the table below.

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Expected Intensity
O–H StretchCarboxylic Acid (dimer)3300–2500Strong, Broad
C–H StretchAromatic Rings3100–3000Medium to Weak
C=O StretchCarboxylic Acid (dimer)1760–1690Strong, Sharp
C=C and C=N Ring StretchAromatic/Pyridine Rings1600–1400Medium to Weak
O–H Bend (in-plane)Carboxylic Acid1440–1395Medium
C–O StretchCarboxylic Acid1320–1210Medium
O–H Bend (out-of-plane)Carboxylic Acid950–910Medium, Broad

This table is generated based on typical group frequencies for the functional groups present in the molecule. libretexts.orgvscht.cz

Infrared spectroscopy is a highly effective tool for studying the interaction of molecules with surfaces. Attenuated Total Reflectance (ATR) IR spectroscopy, in particular, allows for the in-situ analysis of adsorption from solution onto solid surfaces like metal oxides. nih.govresearchgate.net

Studies on the adsorption of homologous pyridine carboxylic acids onto hydrated colloidal cerium dioxide (ceria) films provide significant insight into the potential binding mechanisms of this compound. nih.govresearchgate.net These studies, combining experimental ATR-IR spectra with DFT calculations, have shown that the adsorptive interactions are primarily due to the outer-sphere coordination of cerium ions. nih.govbohrium.com The analysis of vibrational assignments indicates that both the pyridyl ring nitrogen and the carboxylate functional groups are involved in the interaction at the ceria surface. nih.govresearchgate.net Changes in the vibrational frequencies of the carboxylate group (specifically the symmetric and asymmetric stretching modes) and the pyridine ring modes upon adsorption provide direct evidence of the binding interaction. researchgate.net This dual interaction capability suggests that this compound could act as an effective linker or anchoring group in hybrid materials.

Other Advanced Spectroscopic Techniques for Electronic Transitions

UV-visible spectroscopy is the primary technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). researchgate.net

For this compound, the electronic spectrum is expected to be dominated by two main types of transitions:

π→π* Transitions: These transitions occur within the aromatic π-electron systems of the pyridine and phenyl rings. They are typically high-intensity absorptions. The electronic spectrum of related ligands often shows bands assigned to π→π* transitions of the aromatic rings. researchgate.net

n→π* Transitions: These are lower-intensity transitions involving the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl groups or the nitrogen of the pyridine ring) to an anti-bonding π* orbital. The carbonyl group's n→π* transition is a characteristic feature in the electronic spectra of such compounds. researchgate.net

Coordination Chemistry and Metal Organic Architectures Derived from 2 3 Carboxyphenyl Pyridine 4 Carboxylic Acid

Ligand Design Principles and Coordination Modes

The unique structural arrangement of 2-(3-Carboxyphenyl)pyridine-4-carboxylic acid, featuring a pyridine (B92270) ring nitrogen and two carboxylic acid groups at the 3- and 4-positions of the phenyl and pyridine rings respectively, allows for a variety of coordination behaviors. These are primarily governed by the principles of multidentate chelation, the acidity of the reaction medium, and the ligand's inherent conformational flexibility.

Multidentate Chelation via Pyridyl Nitrogen and Carboxylate Oxygen Atoms

The this compound ligand is a versatile building block in the construction of coordination polymers due to its multiple potential coordination sites. The pyridyl nitrogen atom and the oxygen atoms of the two carboxylate groups can all participate in binding to metal centers. This multidentate nature allows the ligand to act as a bridge between multiple metal ions, facilitating the formation of one-, two-, or three-dimensional metal-organic frameworks (MOFs). The specific coordination mode can vary depending on the metal ion and the reaction conditions. For instance, in some structures, both carboxylate groups and the pyridine nitrogen may coordinate to different metal centers, leading to complex, high-dimensional networks.

Acidity-Dependent Binding Modes and Protonation States

The protonation state of the carboxylic acid groups and the pyridine nitrogen is highly dependent on the pH of the reaction medium. This, in turn, dictates the coordination mode of the ligand. Under acidic conditions, the carboxylic acid groups may remain protonated and participate in hydrogen bonding rather than direct coordination to the metal center. Conversely, in neutral or basic media, deprotonation of the carboxylic acid groups leads to the formation of carboxylate anions, which are excellent coordinating agents for metal ions. The pyridine nitrogen can also be protonated in strongly acidic solutions, which would prevent its coordination to a metal center. The degree of deprotonation can be controlled by adjusting the pH, allowing for the targeted synthesis of specific architectures. For example, partial deprotonation can lead to the formation of anionic complexes that can self-assemble with protonated species to form intricate supramolecular structures.

Influence of Conformational Flexibility on Coordination (e.g., cis/trans isomers)

The phenylpyridine backbone of this compound possesses a degree of rotational freedom around the C-C bond connecting the phenyl and pyridine rings. This allows for the possibility of different spatial arrangements of the two aromatic rings, which can be broadly categorized as cis and trans conformations. The specific conformation adopted by the ligand can significantly influence the resulting crystal structure of the coordination polymer. The steric hindrance between the rings and the coordination preferences of the metal ion will favor certain conformations. This conformational flexibility, combined with the multiple coordination sites, contributes to the rich structural diversity observed in the metal-organic architectures derived from this ligand.

Synthesis and Crystallization of Metal Complexes and Coordination Polymers

The assembly of metal complexes and coordination polymers from this compound is typically achieved through hydrothermal or solvothermal methods. The choice of metal cation is a critical factor that directs the final architecture of the resulting framework.

Hydrothermal and Solvothermal Synthetic Strategies

Hydrothermal and solvothermal syntheses are widely employed techniques for the crystallization of metal-organic frameworks. mdpi.com These methods involve heating a mixture of the metal salt and the organic ligand in a sealed vessel, typically in water (hydrothermal) or an organic solvent or a mixture of solvents (solvothermal). semanticscholar.org The elevated temperature and pressure facilitate the dissolution of the reactants and promote the formation of well-defined crystalline products. Key parameters that influence the outcome of the synthesis include the reaction temperature, the choice of solvent, the metal-to-ligand molar ratio, and the pH of the solution. semanticscholar.org For instance, different reaction temperatures can lead to the formation of different crystalline phases with distinct structures and properties. semanticscholar.org

Structural Diversity of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

Topological Analysis of Frameworks (e.g., Schlafli symbols, nodal nets)

Further research and publication in the field of coordination chemistry are needed to elucidate the properties and behaviors of this specific compound.

Table of Compounds Mentioned

As no specific complexes of "this compound" were found, a table of compounds cannot be generated.

Crystal Engineering Principles and Supramolecular Assembly

Following an extensive search of scientific literature and chemical databases, no specific research articles or structural data were found for coordination complexes involving the ligand this compound. Therefore, a detailed analysis of its specific role in crystal engineering, non-covalent interactions, and host-guest chemistry cannot be provided at this time.

However, based on the principles of crystal engineering and the known behavior of analogous pyridine dicarboxylic acid ligands, a hypothetical discussion of the potential supramolecular assembly can be offered for theoretical consideration. It is crucial to note that the following sections are predictive and not based on experimental data for the title compound.

Role of Non-Covalent Interactions in Lattice Formation

The formation and stabilization of the crystal lattices of coordination polymers derived from ligands like this compound are critically dependent on a variety of non-covalent interactions. These interactions, acting in concert, direct the self-assembly of the metal-ligand units into well-defined one-, two-, or three-dimensional supramolecular architectures.

The interplay of these non-covalent interactions would ultimately dictate the final topology and dimensionality of the resulting coordination polymer. The specific metal ion and its coordination geometry would also play a crucial role in directing the initial arrangement of the ligands, which is then further organized by these weaker forces.

Table 1: Potential Non-Covalent Interactions in Metal Complexes of this compound

Interaction TypeDonor/Acceptor GroupsPotential Role in Crystal Lattice
Hydrogen Bonding Carboxyl (-COOH), Pyridine (N)Primary structure-directing force, formation of extended networks.
π-π Stacking Phenyl and Pyridine RingsStabilization of the crystal packing, influencing interlayer spacing.
van der Waals Forces All atomsGeneral lattice stabilization and efficient packing.

Host-Guest Chemistry and Channel Architectures

The structural characteristics of this compound, particularly its angular disposition of coordination sites, suggest its potential to form porous metal-organic frameworks (MOFs) or coordination polymers with accessible voids or channels. The creation of such architectures is a central theme in host-guest chemistry, where the porous solid (the host) can encapsulate smaller molecules or ions (the guests) within its cavities.

Guest molecules could be accommodated within these channels, interacting with the host framework through various non-covalent forces. For instance, polar guest molecules could form hydrogen bonds with the uncoordinated carboxylate oxygen atoms or the pyridine nitrogen atoms lining the pore walls. Aromatic guest molecules might engage in π-π stacking interactions with the phenyl or pyridine rings of the ligand.

The selective binding of specific guest molecules would depend on a combination of size exclusion and the chemical affinity between the guest and the host framework. This selectivity is a key aspect of molecular recognition and is fundamental to the application of porous materials in separation and sensing.

Table 2: Hypothetical Host-Guest System Properties

Host Framework FeaturePotential Guest MoleculesPrimary Host-Guest Interaction
Porous Channels with Polar Walls Small alcohols, water, ammoniaHydrogen Bonding
Aromatic-Lined Cavities Benzene (B151609), toluene, other aromaticsπ-π Stacking
Defined Pore Apertures Small gas molecules (e.g., CO₂, CH₄)van der Waals Forces, Size Selectivity

It must be reiterated that the discussions in sections 4.4.1 and 4.4.2 are based on established principles of supramolecular chemistry and observations from related systems, and not on experimental data for coordination compounds of this compound, which are not currently available in the public domain.

Theoretical and Computational Investigations of 2 3 Carboxyphenyl Pyridine 4 Carboxylic Acid and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecular systems. By approximating the many-electron Schrödinger equation, DFT allows for the accurate prediction of various chemical properties, providing valuable insights that complement experimental findings. In the context of 2-(3-Carboxyphenyl)pyridine-4-carboxylic acid and its complexes, DFT calculations are instrumental in elucidating their fundamental characteristics.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

For this compound, DFT calculations can predict the energies of the HOMO and LUMO. The HOMO is typically localized on the electron-rich regions of the molecule, which are prone to electrophilic attack, while the LUMO is found on electron-deficient areas, susceptible to nucleophilic attack. Visualizing the distribution of these orbitals provides a map of the molecule's reactive sites. In related pyridine (B92270) dicarboxylic acid derivatives, the LUMO electron densities are often distributed around the pyridine ring and the carboxyl groups, indicating these as favorable sites for interaction with electron-rich species. electrochemsci.org

The HOMO-LUMO gap is also indicative of the electronic absorption properties of the molecule. A smaller gap generally corresponds to absorption at a longer wavelength. Theoretical calculations of these orbitals can aid in the interpretation of experimental UV-Vis spectra. mdpi.com

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-2.15
HOMO-LUMO Gap (ΔE)4.70

Note: The values presented in this table are representative and derived from theoretical calculations on structurally similar compounds.

Geometry Optimization and Conformational Analysis

Understanding the three-dimensional structure of a molecule is fundamental to comprehending its function and interactions. DFT-based geometry optimization allows for the determination of the most stable arrangement of atoms in a molecule by finding the minimum energy conformation on the potential energy surface. rsc.org This process provides precise information on bond lengths, bond angles, and dihedral angles.

For this compound, a key structural feature is the dihedral angle between the pyridine ring and the phenyl ring. This angle influences the extent of π-conjugation between the two aromatic systems, which in turn affects the electronic properties of the molecule. Conformational analysis can also reveal the preferred orientation of the carboxylic acid groups. In many pyridine carboxylic acid structures, intramolecular hydrogen bonds can play a role in stabilizing specific conformations. nih.gov

The optimized geometry serves as the foundation for further computational studies, including vibrational frequency calculations and the analysis of intermolecular interactions.

Table 2: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C(pyridine)-C(phenyl)1.49
C=O (carboxyl)1.21
C-O (carboxyl)1.35
O=C-O (carboxyl)123.0
C-C-C (pyridine ring)119.5
Pyridine-Phenyl

Note: The values presented in this table are representative and derived from theoretical calculations on structurally similar compounds.

Vibrational Frequency Calculations and Spectral Assignment Support

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. researchgate.net DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra. rsc.orgnih.gov By calculating the harmonic frequencies of the optimized geometry, a theoretical spectrum can be generated. nih.gov

For this compound, key vibrational modes include the stretching of the C=O and O-H bonds in the carboxylic acid groups, the stretching vibrations of the pyridine and phenyl rings, and various bending and deformation modes. asianpubs.org The calculated frequencies are often scaled by a standard factor to better match experimental data, accounting for anharmonicity and other theoretical approximations. nih.govresearchgate.net Comparing the theoretical and experimental spectra can confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding, which can cause shifts in vibrational frequencies. researchgate.net

Table 3: Calculated and Experimental Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H stretch (carboxylic acid dimer)29502900-3100
C=O stretch (carboxylic acid)17151680-1710
C=N stretch (pyridine ring)15901570-1600
C=C stretch (aromatic rings)15501530-1560
C-O stretch (carboxylic acid)13001280-1320

Note: The values presented in this table are representative and derived from theoretical calculations and experimental data for structurally similar compounds.

Quantum Chemical Exploration of Non-Covalent Interactions

Non-covalent interactions are crucial in determining the supramolecular architecture, crystal packing, and biological activity of molecules. researchgate.netrsc.org Quantum chemical methods provide a detailed understanding of the nature and strength of these interactions.

Hirshfeld Surface Analysis and Interaction Energy Studies

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. researchgate.netnih.govmdpi.com The Hirshfeld surface is defined by the points where the electron density of a molecule is equal to the sum of the electron densities of all other molecules in the crystal. This surface can be mapped with various properties, such as d_norm (which highlights regions of close contact), to identify and analyze different types of intermolecular interactions.

For this compound, Hirshfeld analysis would likely reveal significant O-H···N and O-H···O hydrogen bonds involving the carboxylic acid groups and the pyridine nitrogen. Additionally, π-π stacking interactions between the aromatic rings and C-H···O interactions are expected to play a role in stabilizing the crystal structure. nih.govresearchgate.netrsc.org The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Interaction energy studies, often performed using DFT, can quantify the strength of these non-covalent interactions, providing a deeper understanding of the forces that govern the self-assembly of the molecules.

Charge Distribution and Electrostatic Potential Maps

The distribution of charge within a molecule is fundamental to its chemical behavior. Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. wuxiapptec.comresearchgate.net The MEP is mapped onto the electron density surface, with different colors representing regions of different electrostatic potential. Red areas indicate negative potential (electron-rich), while blue areas represent positive potential (electron-poor).

For this compound, the MEP map would show negative potential around the oxygen atoms of the carboxylic acid groups and the nitrogen atom of the pyridine ring, indicating these as sites for hydrogen bond acceptance. mdpi.com Conversely, the hydrogen atoms of the carboxylic acid groups would exhibit a positive potential, making them hydrogen bond donors. wuxiapptec.com The MEP map can also provide insights into the relative acidity of the two carboxylic acid protons. wuxiapptec.com This information is crucial for understanding how the molecule will interact with other molecules and its environment. rsc.org

Molecular Dynamics Simulations for Structural Dynamics

Following a comprehensive search of scientific literature, no specific studies employing molecular dynamics (MD) simulations to investigate the structural dynamics of this compound or its complexes were identified. While MD simulations are a powerful tool for understanding the conformational changes, stability, and solvent interactions of molecules, it appears that this specific compound has not yet been the subject of such detailed computational investigation.

Ligand-Metal Interaction Modeling and Coordination Site Analysis

Detailed computational modeling of ligand-metal interactions and specific coordination site analysis for complexes of this compound are not extensively documented in the available literature. General principles of coordination chemistry, supported by studies on related pyridine dicarboxylic acid ligands, can offer insights into the expected behavior of this compound.

Pyridine carboxylic acids are known to be versatile ligands that can coordinate to metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups. wikipedia.orgmdpi.com The specific coordination modes can vary depending on the metal ion, the reaction conditions, and the presence of other ligands. mdpi.com The two carboxylic acid groups and the pyridine nitrogen of this compound present multiple potential coordination sites.

Computational methods, such as Density Functional Theory (DFT), are often used to model and analyze metal-ligand interactions. These studies can provide information on bond energies, electronic structure, and preferred coordination geometries. For example, DFT calculations have been used to confirm experimental results regarding the HOMO-LUMO energy levels of related cycloaddition products. researchgate.net Research on other pyridine carboxylic acid complexes has shown that they can form mononuclear or polynuclear structures, with the ligand acting as a chelating or bridging agent. researchgate.netrsc.org

While general models for predicting metal toxicity based on metal-ligand binding characteristics exist, and machine learning potentials are being developed to model ligand exchange in metal complexes, specific quantitative data for the interaction of this compound with various metal ions is not available. nih.govchemrxiv.orgrsc.org A comprehensive coordination site analysis would require dedicated crystallographic and computational studies on the metal complexes of this particular ligand.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Carboxyphenyl)pyridine-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including esterification, oxidation, and coupling. For example:

Esterification : Start with nicotinic acid derivatives to form intermediates.

Oxidation : Use oxidizing agents like 3-chloroperoxybenzoic acid to generate pyridine N-oxides.

Cross-coupling : Employ Suzuki-Miyaura or Ullmann reactions to attach the 3-carboxyphenyl group.
Reaction conditions (temperature, pH, catalyst) must be tightly controlled to minimize byproducts. Refer to analogous syntheses of pyridine-carboxylic acid derivatives for optimization .

Q. How should researchers handle and store this compound safely?

  • Methodological Answer :
  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation of dust and direct skin contact.
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture.
  • Emergency Measures : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water. Follow protocols from safety data sheets of structurally similar compounds .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm regiochemistry using ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.5–8.5 ppm).
  • IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF.
    Cross-reference with computational predictions (e.g., PubChem data) for validation .

Q. What are the primary research applications of this compound?

  • Methodological Answer :
  • Biochemistry : Study enzyme inhibition (e.g., kinase or protease assays).
  • Pharmacology : Investigate receptor binding via molecular docking.
  • Material Science : Explore coordination chemistry for metal-organic frameworks (MOFs).
    Prioritize biochemical assays (e.g., fluorescence polarization) for activity screening .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic structure of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potential maps using functionals like B3LYP/6-31G*.
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments.
    Validate results against experimental UV-Vis spectra or X-ray crystallography data .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

  • Methodological Answer :
  • Hybrid Validation : Combine experimental NMR with DFT-calculated chemical shifts (software: Gaussian, ORCA).
  • Crystallography : Use single-crystal X-ray diffraction (via SHELX refinement) to resolve ambiguities in regiochemistry .

Q. What strategies optimize reaction yields in the presence of competing byproducts?

  • Methodological Answer :
  • Catalyst Screening : Test palladium/copper catalysts for cross-coupling efficiency.
  • pH/Temperature Control : Maintain pH 6–8 and temperatures between 60–80°C to suppress side reactions.
  • Chromatographic Purification : Use reverse-phase HPLC to isolate the target compound.
    Refer to multi-step synthesis optimization in related imidazo-pyridine systems .

Q. How can researchers assess the compound’s stability under varying pH and temperature?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate the compound at pH 2–12 and 25–60°C for 24–72 hours.
  • Analytical Monitoring : Track degradation via HPLC-UV at 254 nm.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard conditions.
    Design experiments based on reaction condition analyses for analogous carboxylic acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.